molecular formula C5H5BrN2OS B8233981 2-Bromo-4-methylthiazole-5-carboxamide

2-Bromo-4-methylthiazole-5-carboxamide

Cat. No.: B8233981
M. Wt: 221.08 g/mol
InChI Key: QOKPSIRLLGUHDY-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H5BrN2OS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylthiazole-5-carboxamide can be synthesized through several methods. One common approach involves the bromination of 4-methylthiazole-5-carboxamide using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as acetic acid or dichloromethane at a temperature range of 0-5°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of green chemistry principles. For example, polyethylene glycol-400 (PEG-400) can be used as a solvent to facilitate the reaction, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce more complex thiazole-containing compounds .

Scientific Research Applications

2-Bromo-4-methylthiazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. It may also act as an enzyme inhibitor, blocking the activity of key enzymes involved in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylthiazole-5-carboxylic acid
  • 2-Bromo-4-methylthiazole-5-carbaldehyde
  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Uniqueness

2-Bromo-4-methylthiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKPSIRLLGUHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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